4-Chloro-2',5'-dimethylbutyrophenone

Description

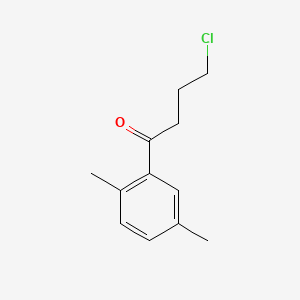

4-Chloro-2',5'-dimethylbutyrophenone (CAS 71526-84-6; EC 275-598-1) is a chlorinated aromatic ketone with a butyrophenone backbone. Its molecular formula is C₁₂H₁₅ClO, and it features a chlorine atom at the 4-position and methyl groups at the 2' and 5' positions on the aromatic ring (Fig. 1). This compound is primarily used in pharmaceutical and chemical synthesis due to its reactive ketone group and substituent pattern, which influence its physicochemical properties and biological activity .

Properties

CAS No. |

71526-84-6 |

|---|---|

Molecular Formula |

C12H15ClO |

Molecular Weight |

210.70 g/mol |

IUPAC Name |

4-chloro-1-(2,5-dimethylphenyl)butan-1-one |

InChI |

InChI=1S/C12H15ClO/c1-9-5-6-10(2)11(8-9)12(14)4-3-7-13/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

RLXPXHOSBRQERJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: 2,5-dimethylbenzene (p-xylene) and 4-chlorobutanoyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Anhydrous dichloromethane (CH2Cl2).

Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature of around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one follows a similar synthetic route but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,5-dimethylphenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: 4-chloro-1-(2,5-dimethylphenyl)butanoic acid.

Reduction: 4-chloro-1-(2,5-dimethylphenyl)butanol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

4-chloro-1-(2,5-dimethylphenyl)butan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,5-dimethylphenyl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the chlorine atom and the ketone group enhances its reactivity, allowing it to participate in diverse chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS 898756-99-5)

- Structure: Shares the butyrophenone backbone but differs in substituents: two chlorine atoms at 2' and 6' positions and a 5,5-dimethyl-1,3-dioxane group at the 4-position.

- Dichloro substitution may increase lipophilicity and antimicrobial activity, as seen in chlorinated chalcones (e.g., 4-chloro-2'-hydroxychalcone) .

4-Chloro-2',6'-dimethoxybenzophenone (CAS 29627-03-0)

- Structure: Benzophenone backbone with chlorine at the 4-position and methoxy groups at 2' and 6' positions.

- Impact: Methoxy groups (-OCH₃) are electron-donating, increasing electron density on the aromatic ring compared to methyl groups (-CH₃). This alters reactivity in electrophilic substitution reactions. Molecular weight (C₁₅H₁₃ClO₃; 276.72 g/mol) is higher than 4-chloro-2',5'-dimethylbutyrophenone (212.70 g/mol), affecting solubility and diffusion rates .

Antimicrobial Activity

- This compound lacks the α,β-unsaturated ketone (chalcone motif), which may reduce direct antimicrobial efficacy but improve stability under physiological conditions.

Anticancer Potential

- Flavones with hydroxy/methoxy groups (e.g., apigenin) show anticancer activity proportional to substituent number .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₅ClO | 212.70 | 4-Cl, 2'-CH₃, 5'-CH₃ | Not reported | ~3.2 |

| 2',6'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone | C₁₆H₁₉Cl₂O₃ | 331.23 | 2',6'-Cl, 4-dioxane | Not reported | ~4.5 |

| 4-Chloro-2',6'-dimethoxybenzophenone | C₁₅H₁₃ClO₃ | 276.72 | 4-Cl, 2',6'-OCH₃ | Not reported | ~2.8 |

| 5′-Chloro-2-(2′-chlorophenyl)-2′,4′-dihydroxyacetophenone | C₁₄H₁₀Cl₂O₃ | 297.13 | 2′,4′-OH, 5′-Cl, 2-Cl-Ph | Not reported | ~3.5 |

Key Research Findings

- Chlorine Position Matters: Chlorine at the 4-position (para to the ketone) optimizes electronic effects for ketone reactivity, as seen in this compound .

- Methyl vs. Methoxy : Methyl groups enhance hydrophobicity, favoring membrane penetration, while methoxy groups improve solubility but reduce metabolic stability .

- Dual Chlorination : Dichloro analogs (e.g., 2',6'-dichloro derivative) show higher LogP values, suggesting utility in lipid-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.